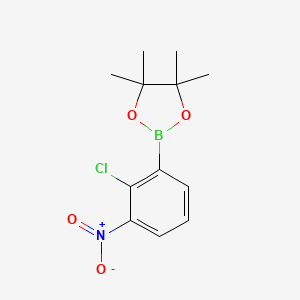

2-(2-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a chloronitrophenyl substituent. This compound belongs to the pinacol boronic ester family, widely utilized in Suzuki-Miyaura cross-coupling reactions for C–C bond formation in organic synthesis. The chloro and nitro groups at the 2- and 3-positions of the aromatic ring confer unique electronic and steric properties, influencing its reactivity and stability.

Properties

Molecular Formula |

C12H15BClNO4 |

|---|---|

Molecular Weight |

283.52 g/mol |

IUPAC Name |

2-(2-chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C12H15BClNO4/c1-11(2)12(3,4)19-13(18-11)8-6-5-7-9(10(8)14)15(16)17/h5-7H,1-4H3 |

InChI Key |

WTVQKEYFXXRKCT-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(2-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following key steps:

- Aromatic halide formation: Introduction of chloro and nitro substituents on the aromatic ring.

- Borylation: Formation of the boronate ester moiety by reaction of an aryl halide with bis(pinacolato)diboron.

- Catalysis: Use of palladium catalysts to facilitate the borylation step.

This approach is consistent with general methods for preparing pinacol boronate esters from aryl halides, leveraging palladium-catalyzed cross-coupling chemistry.

Detailed Synthetic Route

Step 1: Preparation of the Aryl Halide Precursor

- Starting from a suitably substituted aniline or phenol derivative (e.g., 2-chloro-3-nitroaniline), halogenation and nitration reactions are performed to install the chloro and nitro groups at the desired positions on the aromatic ring.

- For example, bromination of methyl-substituted benzofuran derivatives followed by oxidation and chlorination has been reported to yield intermediates with chloro and nitro substituents ready for borylation.

Step 2: Palladium-Catalyzed Borylation

- The key reaction involves treating the aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst such as PdCl2(dppf)·CH2Cl2 complex.

- A base such as potassium phosphate (K3PO4) or potassium carbonate (K2CO3) is used to facilitate the reaction.

- The solvent system often includes acetonitrile (MeCN) or tetrahydrofuran (THF).

- The reaction is typically conducted under reflux or elevated temperatures under an inert atmosphere (nitrogen or argon) for several hours.

| Reagents & Conditions | Details |

|---|---|

| Aryl halide (e.g., 2-chloro-3-nitroaryl bromide) | 1 equiv |

| Bis(pinacolato)diboron | 1.2 equiv |

| PdCl2(dppf)·CH2Cl2 catalyst | 5-10 mol% |

| Base (K3PO4 or K2CO3) | 2 equiv |

| Solvent | MeCN or THF |

| Temperature | Reflux or 80-100 °C |

| Time | 2-12 hours |

This method produces the boronate ester with yields typically ranging from 49% to 86%, depending on substrate and conditions.

Alternative Preparation Approaches

Lithium-Halogen Exchange Followed by Borylation:

In some protocols, an aryl bromide undergoes lithium-halogen exchange using n-butyllithium at low temperatures (-78 °C), followed by quenching with a boronate ester reagent such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This method provides an alternative route to install the boronate moiety with high regioselectivity and yields up to 86%.Alkylation of Pinacol Boronates:

Another approach involves alkylation of commercially available pinacol boronate phenol derivatives, followed by halogenation or nitration to introduce the chloro and nitro substituents. This method can be used to prepare various substituted pinacol boronates for subsequent Suzuki coupling.

Data Table Summarizing Preparation Methods

| Methodology | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pd-catalyzed borylation of aryl halide | Aryl halide, bis(pinacolato)diboron, PdCl2(dppf), K3PO4 | Reflux in MeCN or THF, 2-12 h | 49-86 | Most common method; scalable and reliable |

| Lithium-halogen exchange + borylation | Aryl bromide, n-BuLi, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | -78 °C to RT, inert atmosphere | ~86 | High regioselectivity; requires low temp control |

| Alkylation of pinacol boronate phenol + halogenation/nitration | Commercial pinacol boronate phenol, alkylating agents, Br2, nitrating agents | Multiple steps; mild to moderate conditions | Variable | Useful for diversified substitution patterns |

Comprehensive Research Findings

- The palladium-catalyzed borylation method is well-established for synthesizing 2-substituted aryl boronate esters, including this compound, with moderate to high yields and good purity.

- Reaction optimization studies emphasize the importance of catalyst choice, base, solvent, and temperature to maximize yield and minimize side reactions such as deboronation or homocoupling.

- The lithium-halogen exchange method offers an alternative for substrates sensitive to palladium catalysis or requiring regioselective borylation at low temperatures.

- The nitro group’s electron-withdrawing nature can influence the reactivity of the aromatic ring, requiring careful control of reaction conditions to prevent side reactions.

- Commercial availability of related pinacol boronate esters facilitates the synthesis of this compound via functional group transformations and alkylation strategies.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.

Oxidation: Conversion to the corresponding boronic acid using hydrogen peroxide or other oxidizing agents.

Reduction: Reduction of the nitro group to an amino group using reducing agents like tin(II) chloride or iron powder.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or toluene).

Oxidation: Hydrogen peroxide in aqueous or organic solvent.

Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds

Oxidation: 2-(2-Chloro-3-nitrophenyl)boronic acid

Reduction: 2-(2-Chloro-3-aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Scientific Research Applications

2-(2-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.

Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of agrochemicals and materials science for the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 3-nitro group in the target compound enhances electrophilicity at the boron center compared to methoxy-substituted derivatives (e.g., 2-(4-Methoxy-3-nitrophenyl)-...), which are less reactive in cross-coupling reactions .

Biological Activity

2-(2-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential biological activity. Its unique structure allows it to interact with various biological systems, making it a compound of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C12H15BClNO4

- Molecular Weight : 283.52 g/mol

- CAS Number : 2896090-65-4

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymatic processes. It is hypothesized that the boron atom in the dioxaborolane structure can form reversible complexes with nucleophiles such as hydroxyl groups in biological molecules, thereby interfering with normal biochemical pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism involves inhibition of cell wall synthesis and protein production in bacteria.

| Compound | Activity | Target | Reference |

|---|---|---|---|

| This compound | Antibacterial | Cell wall synthesis | |

| Similar Boron Compounds | Antifungal | Cell membrane integrity |

Case Studies

- Study on Antibacterial Resistance : A study published in Nature highlighted the potential of boron-containing compounds to serve as β-lactamase inhibitors. The research demonstrated that these compounds could restore the efficacy of β-lactam antibiotics against resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus .

- In Vitro Testing : In vitro assays have shown that this compound exhibits a concentration-dependent inhibition of bacterial growth. The minimal inhibitory concentration (MIC) was determined to be effective against several strains of Gram-positive and Gram-negative bacteria .

Toxicity and Safety Profile

While the biological activity is promising, it is essential to consider the toxicity associated with such compounds. Preliminary toxicity assessments indicate moderate toxicity levels; however, further studies are necessary to establish a comprehensive safety profile.

Q & A

Q. Table 1: Comparative Reactivity of Substituted Phenylboronic Esters

| Compound | Coupling Yield (%) | Preferred Application |

|---|---|---|

| 2-(2-Cl-3-NO₂-C₆H₃)-dioxaborolane | 85–92 | Pharmaceuticals |

| 2-(3,5-DiCl-C₆H₃)-dioxaborolane | 75–80 | Polymer additives |

| 2-(4-F-C₆H₄)-dioxaborolane | 65–70 | OLED materials |

Q. Table 2: Solvent Impact on Reaction Kinetics

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) |

|---|---|---|

| Toluene | 2.4 | 0.012 |

| THF | 7.6 | 0.025 |

| DMF | 36.7 | 0.041 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.